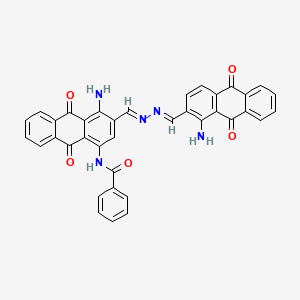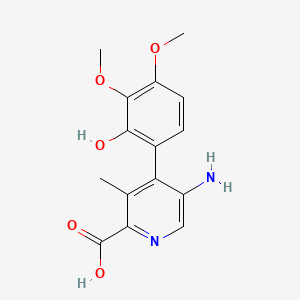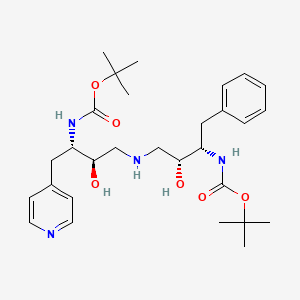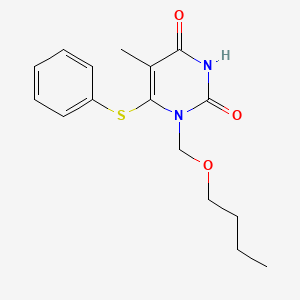
1-Butoxymethyl-6-(phenylthio)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxymethyl-6-(phenylthio)thymine is a synthetic compound that belongs to the class of thymine derivatives It is structurally characterized by the presence of a butoxymethyl group at the 1-position and a phenylthio group at the 6-position of the thymine ring
Vorbereitungsmethoden
The synthesis of 1-Butoxymethyl-6-(phenylthio)thymine typically involves multiple steps, starting from commercially available thymine. The synthetic route generally includes the following steps:
Protection of the thymine nitrogen atoms: This is achieved by reacting thymine with a suitable protecting group.
Introduction of the butoxymethyl group: This step involves the alkylation of the protected thymine with butoxymethyl chloride under basic conditions.
Introduction of the phenylthio group: The phenylthio group is introduced via a nucleophilic substitution reaction using phenylthiol and a suitable leaving group.
Deprotection: The final step involves the removal of the protecting groups to yield the desired this compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-Butoxymethyl-6-(phenylthio)thymine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The butoxymethyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise as an inhibitor of HIV reverse transcriptase, making it a potential candidate for antiviral drug development.
Medicine: Its role as an NNRTI highlights its potential in the treatment of HIV/AIDS.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The primary mechanism of action of 1-Butoxymethyl-6-(phenylthio)thymine involves its inhibition of HIV reverse transcriptase. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, thereby reducing viral load in infected individuals. The molecular targets include the reverse transcriptase enzyme and specific amino acid residues within its active site.
Vergleich Mit ähnlichen Verbindungen
1-Butoxymethyl-6-(phenylthio)thymine can be compared to other thymine derivatives, such as:
1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT): Both compounds share a similar core structure but differ in the substituents at the 1-position. HEPT has been widely studied as an NNRTI.
6-(Phenylthio)thymine: This compound lacks the butoxymethyl group, which may affect its binding affinity and specificity for reverse transcriptase.
1-Methoxymethyl-6-(phenylthio)thymine: Similar to this compound, but with a methoxymethyl group instead of a butoxymethyl group, potentially altering its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activity and pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
136160-31-1 |
|---|---|
Molekularformel |
C16H20N2O3S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-(butoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O3S/c1-3-4-10-21-11-18-15(12(2)14(19)17-16(18)20)22-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H,17,19,20) |
InChI-Schlüssel |
ZTTFXJJRPYVIDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



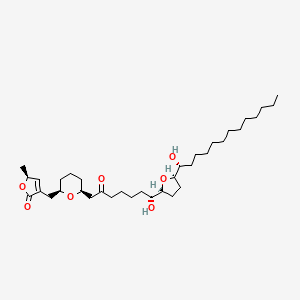
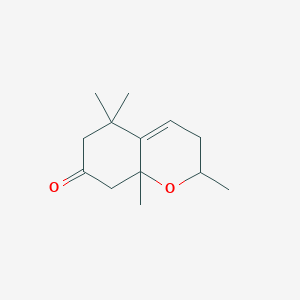
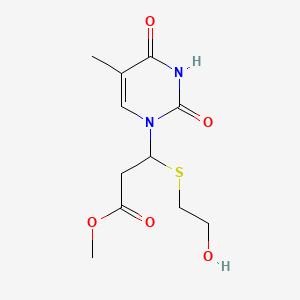
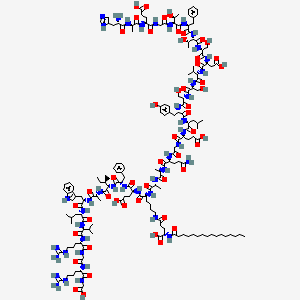
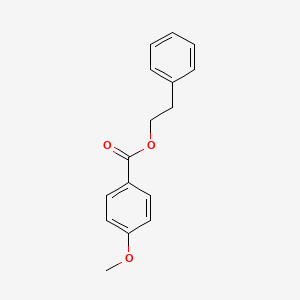
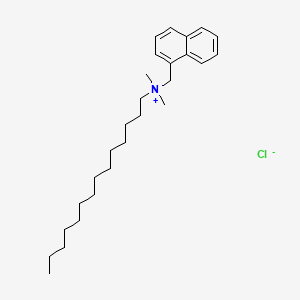
![Biphenylene-(4,4')-bis-methyl-(3-beta-tigloyloxy)-tropaniumbromid [German]](/img/structure/B12788096.png)

![acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12788104.png)
